cis-geranoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

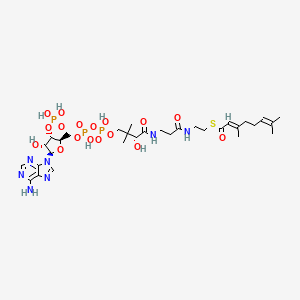

Cis-geranoyl-CoA is the S-geranoyl derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Biochemical Pathways

Cis-geranyl-CoA plays a crucial role in various metabolic pathways, particularly in the degradation of acyclic isoprenoids. Research has identified specific gene clusters in Pseudomonas aeruginosa that encode enzymes responsible for the metabolism of geranoyl-CoA. These include:

- Geranoyl-CoA Carboxylase : This enzyme catalyzes the carboxylation of cis-geranyl-CoA, which is essential for the growth of certain Pseudomonas species when geranic acid is the sole carbon source .

- 3-Methylcrotonyl-CoA Carboxylase : This enzyme exhibits bifunctional properties, being able to utilize both 3-methylcrotonyl-CoA and geranoyl-CoA as substrates, indicating a convergence in the metabolic pathways for leucine catabolism and terpene degradation .

Enzymatic Characterization

The enzymatic properties of cis-geranyl-CoA have been extensively studied. Notably:

- Kinetic Studies : The apparent Km values for the interaction of cis-geranyl-CoA with various enzymes have been determined, providing insights into substrate specificity and enzyme efficiency. For instance, studies show that geranoyl-CoA has a Km value around 12 μM when interacting with geranoyl-CoA carboxylase .

- Structural Insights : The crystal structure of geranoyl-CoA carboxylase reveals differences in substrate binding compared to related enzymes, which can inform the design of enzyme inhibitors or activators .

Industrial Applications

The understanding of cis-geranyl-CoA's role in metabolic pathways has potential implications for industrial biotechnology:

- Biodegradation : The ability of microorganisms to degrade terpenes like citronellol through pathways involving cis-geranyl-CoA can be harnessed for bioremediation efforts in contaminated environments .

- Biofuel Production : Research into converting intermediates derived from cis-geranyl-CoA into biofuels or other valuable chemicals is ongoing. For example, methods to produce isobutene from derivatives like 3-methylcrotonyl-CoA have been explored, showcasing the potential for utilizing these pathways in sustainable chemical production .

Case Study 1: Metabolic Engineering in Pseudomonas aeruginosa

In a study examining the gnyRDBHAL gene cluster in Pseudomonas aeruginosa, researchers demonstrated that mutations affecting this cluster hindered the organism's ability to metabolize citronellol effectively. This highlighted the importance of cis-geranyl-CoA in microbial metabolism and its potential use as a target for metabolic engineering to enhance biodegradation capabilities .

Case Study 2: Enzyme Characterization and Industrial Application

Another study focused on characterizing geranoyl-CoA carboxylase and its substrate preferences. By elucidating the kinetic parameters and structural characteristics of this enzyme, researchers aim to optimize its application in biotechnological processes that convert terpenes into commercially valuable products .

Propiedades

Fórmula molecular |

C31H50N7O17P3S |

|---|---|

Peso molecular |

917.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

FWLPCGPDGSQPGT-WJGFBNMQSA-N |

SMILES isomérico |

CC(=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.